N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide
Description
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide is a heterocyclic small molecule featuring a benzothiazole core fused with a pyrazole-carboxamide scaffold. The 7-chloro and 4-methoxy substituents on the benzothiazole ring, along with the pyridin-2-ylmethyl group, contribute to its unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2S/c1-24-14(8-10-22-24)18(26)25(11-12-5-3-4-9-21-12)19-23-16-15(27-2)7-6-13(20)17(16)28-19/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFIQMVLEFZBQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC(=C4S3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Mode of Action
The compound acts as an inhibitor of the COX enzymes. By suppressing these enzymes, it prevents the conversion of arachidonic acid into inflammatory mediators such as thromboxane and prostaglandins.
Biochemical Pathways
The inhibition of COX enzymes disrupts the arachidonic acid pathway , leading to a decrease in the production of inflammatory mediators. This results in a reduction of inflammation and associated symptoms.
Result of Action
The suppression of COX enzymes and the subsequent decrease in inflammatory mediators lead to a reduction in inflammation. This can result in alleviation of symptoms associated with conditions such as arthritis, where inflammation plays a significant role.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of other medications, the pH of the environment, and the presence of certain enzymes can affect the compound’s action
Biological Activity
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide is a synthetic compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of benzothiazole derivatives, characterized by a complex structure that includes a pyrazole core and various functional groups. Its molecular formula is , and it possesses a molecular weight of 413.9 g/mol. The presence of chlorine and methoxy groups enhances its biological activity by influencing interactions with biological targets.
1. Anticancer Activity:
The compound exhibits promising anticancer properties, primarily through the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. For instance, studies have shown that similar pyrazole derivatives can inhibit the growth of HeLa cells with IC50 values ranging from 1.6 μM to 15 μM depending on structural modifications . The mechanism often involves targeting specific signaling pathways crucial for cell survival and proliferation.
2. Antimicrobial Properties:
this compound has been reported to interfere with bacterial quorum sensing, which is essential for bacterial communication and virulence. This mechanism suggests potential applications in treating infections caused by antibiotic-resistant bacteria.
Table 1: Biological Activity Summary
| Activity Type | Target Cell Lines/Organisms | IC50 Values (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HeLa | 1.6 - 15 | Inhibition of cell proliferation and apoptosis |
| Antimicrobial | Various bacteria | Not specified | Inhibition of quorum sensing |
Case Studies
Case Study 1: Antitumor Efficacy
In a study investigating the efficacy of similar pyrazole compounds, it was found that certain derivatives showed significant cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values as low as 5.8 μM . This highlights the potential for developing targeted therapies based on structural modifications of the pyrazole core.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of benzothiazole derivatives revealed that compounds with similar structures effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The exact IC50 values were not provided, but the results indicated a promising avenue for further exploration in antibiotic development .
Comparison with Similar Compounds
Key Compounds and Modifications
The following table highlights structural analogs and their critical differences:
Structural Insights :
- Substituent Effects: The 7-chloro and 4-methoxy groups on the target compound likely enhance lipophilicity and metabolic stability compared to non-halogenated analogs like 4–12 (), which features a bromophenylsulfonyl group .
- Hybrid Scaffolds : Unlike Dasatinib’s thiazole-pyrimidine core (), the target compound’s pyrazole-benzothiazole hybrid may offer distinct binding interactions in kinase or protease targets .
Activity Against Kinase Targets
While the target compound lacks direct kinase data, its pyridin-2-ylmethyl group resembles the pharmacophore of kinase inhibitors that target ATP-binding pockets .
Analgesic and Anti-inflammatory Potential
Compounds like 4–12 () demonstrate multitarget inhibition (e.g., COX-2, TRPV1) for pain management.
Key Research Findings and Limitations
Structural Uniqueness : The 7-chloro-4-methoxybenzothiazole moiety distinguishes the target compound from most analogs, which typically feature simpler halogenation (e.g., 5-chloro in ) .
Data Gaps: No direct biological data for the target compound are available in the evidence, necessitating extrapolation from structural analogs.
Patent Landscape : Compounds like II-M.28.5k () highlight industrial interest in pyrazole-carboxamides, though their applications diverge (e.g., agrochemicals vs. therapeutics) .
Preparation Methods
EDCl/HOBt-Mediated Amide Bond Formation
A mixture of 7-chloro-4-methoxybenzo[d]thiazol-2-amine and 1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxylic acid is reacted with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane at room temperature for 12 hours. Yields range from 70–78% after purification by column chromatography (SiO₂, ethyl acetate/hexane).
Microwave-Assisted Coupling
A modified protocol uses triethylamine in acetonitrile under microwave irradiation (60°C, 10 minutes), achieving 96% yield. This method minimizes side reactions and enhances reproducibility.
Purification and Characterization
Final purification is achieved via recrystallization or column chromatography:
- Recrystallization : Acetonitrile or ethanol/water mixtures are preferred, yielding products with >98% purity.
- Chromatography : Silica gel with gradient elution (ethyl acetate/hexane to methanol/ethyl acetate) resolves residual impurities.
Structural confirmation relies on:
- ¹H NMR : Key signals include δ 3.86 (s, 3H, OCH₃), 4.17 (s, 3H, NCH₃), and 7.56 (s, 1H, pyrazole-H).
- ESI-MS : Molecular ion peaks at m/z 435.1 (M+1).
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the key synthetic routes and critical steps for preparing this compound?
The synthesis involves multi-step protocols, including cyclization, coupling, and functional group protection/deprotection. For example:
- Cyclization : Use of phosphorous oxychloride (POCl₃) at 120°C to form heterocyclic cores like thiazole or pyrazole rings .
- Coupling reactions : NaH-mediated nucleophilic substitution for introducing pyridine or thiazole substituents .
- Purification : Thin-layer chromatography (TLC) and column chromatography are essential to isolate intermediates .
- Key challenges : Avoiding side reactions like over-alkylation requires precise stoichiometry and temperature control .
Q. Which spectroscopic and analytical methods are most effective for structural confirmation?
- NMR spectroscopy : ¹H/¹³C NMR for verifying substituent positions and amide bond formation .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- Infrared (IR) spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
- Elemental analysis : Validates purity by comparing calculated vs. experimental C/H/N/S content .
Q. What are common impurities or byproducts observed during synthesis?
- Incomplete cyclization : Unreacted precursors may persist if reaction time or temperature is suboptimal .
- Oxidation byproducts : Thioether or thiazole sulfur oxidation under aerobic conditions .
- Cross-coupling artifacts : Undesired regioisomers from uncontrolled coupling steps (e.g., pyrazole vs. pyridine attachment) .
- Mitigation : Use inert atmospheres (N₂/Ar) and optimize reaction monitoring via TLC .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s bioactivity or binding mechanisms?
- Molecular docking : Predict interactions with biological targets (e.g., kinases or receptors) using software like AutoDock. For example, pyridine and thiazole moieties may engage in π-π stacking or hydrogen bonding .
- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes in aqueous environments .
- QSAR studies : Correlate structural features (e.g., chloro/methoxy substituents) with activity data to guide optimization .
Q. How should researchers resolve contradictory data in reaction yields or biological activity?
- Variable reaction conditions : Test solvents (DMF vs. toluene), catalysts (e.g., K₂CO₃ vs. Cs₂CO₃), and temperatures to identify optimal parameters .
- Biological assay validation : Replicate experiments across cell lines or animal models to rule out context-dependent effects. For example, thiazole derivatives show varying antimicrobial activity depending on bacterial strain .
- Statistical analysis : Apply Design of Experiments (DoE) to isolate critical factors affecting yield or potency .
Q. What strategies optimize regioselectivity in multi-step heterocyclic syntheses?
- Directing groups : Use -OMe or -Cl substituents to guide lithiation or coupling reactions .
- Protecting groups : PMB (4-methoxybenzyl) for amide nitrogen protection during pyrimidine coupling .
- Microwave-assisted synthesis : Enhance reaction efficiency and selectivity for time-sensitive steps .
Methodological Tables
Q. Table 1. Key Reaction Parameters for Critical Synthesis Steps
Q. Table 2. Common Analytical Benchmarks for Structural Validation
| Technique | Key Peaks/Data Points | Purpose | Reference |
|---|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.2–8.5 ppm (pyridine H) | Confirm pyridine substitution | |
| ¹³C NMR | δ 165–170 ppm (amide C=O) | Verify amide bond formation | |
| HRMS (ESI+) | m/z 456.0923 [M+H]⁺ | Molecular weight confirmation | |
| IR | 1645 cm⁻¹ (C=O stretch) | Functional group analysis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
